アリストロラクタム
概要
説明
科学的研究の応用
Aristolactam I has been studied for its diverse biological activities:
作用機序
アリストロラクタム I は、主に DNA 付加体の形成を通じてその効果を発揮します 。 代謝活性化後、アリストロラクタム I は DNA に共有結合して、永続的な DNA 損傷を形成します 。 これらの付加体は、腫瘍抑制遺伝子 TP53 などの重要な遺伝子の変異につながることがあり、その発がん作用に寄与しています 。 腎毒性は、カスパーゼ-3依存性経路を介した腎尿細管細胞のアポトーシス誘導によって媒介されます .
類似化合物の比較
類似化合物
アリストロキ酸 I (AA-I): アリストロラクタム I の親化合物であり、腎毒性と発がん性を持つことが知られています.
アリストロキ酸 II (AA-II): アリストロキ酸のもう1つの主要な誘導体であり、同様の遺伝毒性を持つ可能性があります.
アリストロラクタム II: 構造的に類似した化合物であり、同等の生物活性を持っています.
独自性
アリストロラクタム I は、アリストロキ酸 I に比べて高い細胞毒性を持つため、独特です 。 永続的な DNA 付加体を形成する能力は、腎毒性と発がん性のメカニズムを研究するための重要な化合物となっています .
生化学分析
Biochemical Properties
Aristololactam I plays a significant role in biochemical reactions, particularly in the context of renal toxicity. It directly injures renal proximal tubule cells, and its cytotoxic potency is higher than that of aristolochic acid I. The cytotoxic effects of Aristololactam I are mediated through the induction of apoptosis in a caspase-3-dependent pathway . This compound interacts with various enzymes and proteins, including caspase-3, which is crucial for the execution of apoptosis. Additionally, Aristololactam I forms DNA adducts, leading to mutagenesis and carcinogenesis .
Cellular Effects
Aristololactam I exerts profound effects on various types of cells and cellular processes. In renal epithelial cells, it induces apoptosis through the activation of caspase-3 . This compound also affects cell signaling pathways, leading to cell cycle arrest in the S-phase and inhibition of cell proliferation . Furthermore, Aristololactam I influences gene expression by forming DNA adducts, which can result in mutations and cancer development . Its impact on cellular metabolism includes the disruption of normal cellular functions and induction of cytotoxicity.
Molecular Mechanism
The molecular mechanism of action of Aristololactam I involves several key processes. It binds to DNA, forming covalent adducts that interfere with DNA replication and transcription . This binding leads to mutations and genomic instability, contributing to carcinogenesis. Additionally, Aristololactam I activates caspase-3, which plays a pivotal role in the apoptotic pathway . The compound’s ability to induce apoptosis is a critical aspect of its cytotoxic effects. Moreover, Aristololactam I inhibits certain enzymes involved in DNA repair, further exacerbating its mutagenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aristololactam I change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and higher temperatures . Long-term studies have shown that Aristololactam I continues to exert cytotoxic effects on renal cells over extended periods, leading to sustained apoptosis and cell death . In vitro studies have demonstrated that the cytotoxicity of Aristololactam I is both time- and dose-dependent, with prolonged exposure resulting in increased cell damage .
Dosage Effects in Animal Models
The effects of Aristololactam I vary with different dosages in animal models. At lower doses, the compound induces mild cytotoxicity and apoptosis in renal cells . At higher doses, Aristololactam I causes significant renal damage, characterized by extensive apoptosis and necrosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in cytotoxicity. Additionally, high doses of Aristololactam I can result in toxic effects, including renal failure and other adverse outcomes .
Metabolic Pathways
Aristololactam I is involved in several metabolic pathways, primarily through its conversion from aristolochic acid I via nitroreduction . This metabolic process is facilitated by enzymes such as cytochrome P450 and nitroreductases . The compound’s interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage. Aristololactam I also affects metabolic flux by disrupting normal cellular processes and inducing oxidative stress .
Transport and Distribution
Within cells and tissues, Aristololactam I is transported and distributed through interactions with various transporters and binding proteins . The compound’s localization is influenced by its ability to bind to serum proteins, which facilitate its transport to target tissues . Aristololactam I accumulates in renal tissues, where it exerts its cytotoxic effects. The distribution of Aristololactam I within the body is also affected by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets .
Subcellular Localization
Aristololactam I is primarily localized in the nucleus and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it needs to interact with DNA and other nuclear components to exert its mutagenic effects. The compound’s ability to form DNA adducts and induce apoptosis is dependent on its presence in the nucleus . Additionally, Aristololactam I may undergo post-translational modifications that influence its targeting to specific cellular compartments .
準備方法
合成経路と反応条件
アリストロラクタム I の合成には、C–H 結合活性化と脱水Diels–Alder 反応の組み合わせが含まれています 。 ある方法には、ビニルスルホンを用いたベンズアミドの酸化環化、それに続くルテニウム触媒による C–H 結合活性化が含まれています 。 別の方法には、脱水Diels–Alder 反応、それに続くベンザインを用いた 3-メチレンイソインドリン-1-オンのフッ化物イオン媒介脱スルホン化が含まれます 。 これらの方法は、容易に入手可能な出発物質からアリストロラクタムのすべての環を構築することを可能にします。
工業的製造方法
アリストロラクタム I の工業的製造方法は、その毒性と限られた商業的用途のためにあまりよく文書化されていません。 上記の合成経路は、適切な安全対策を講じれば、大規模生産に適応することができます。
化学反応解析
反応の種類
アリストロラクタム I は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
主要な生成物
酸化: アリストロラクタム N-オキシド.
還元: ジヒドロアリストロラクタム.
置換: さまざまな置換アリストロラクタム誘導体.
科学研究への応用
アリストロラクタム I は、その多様な生物活性について研究されています。
化学反応の分析
Types of Reactions
Aristolactam I undergoes various chemical reactions, including:
Oxidation: Aristolactam I can be oxidized to form aristolactam N-oxide.
Reduction: Reduction of aristolactam I can yield dihydroaristolactam.
Substitution: Aristolactam I can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
Oxidation: Aristolactam N-oxide.
Reduction: Dihydroaristolactam.
Substitution: Various substituted aristolactam derivatives.
類似化合物との比較
Similar Compounds
Aristolochic Acid I (AA-I): The parent compound of aristolactam I, known for its nephrotoxic and carcinogenic properties.
Aristolochic Acid II (AA-II): Another major derivative of aristolochic acid, with similar genotoxic potential.
Aristolactam II: A structurally similar compound with comparable biological activities.
Uniqueness
Aristolactam I is unique due to its higher cytotoxic potency compared to aristolochic acid I . Its ability to form persistent DNA adducts makes it a significant compound for studying the mechanisms of nephrotoxicity and carcinogenicity .
特性
IUPAC Name |
14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKGWUJNGEKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158430 | |
Record name | Aristololactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-02-3 | |
Record name | Aristolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristololactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristololactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aristololactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13395-02-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARISTOLOLACTUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G8CFM4T9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。